Cas no 1247218-98-9 ({1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol)

Technical Introduction: {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a fluorinated triazole derivative characterized by its versatile reactivity and structural specificity. The presence of a difluorophenyl moiety enhances its stability and potential for selective interactions, while the triazole core offers a robust platform for further functionalization. The hydroxymethyl group at the 4-position provides a reactive handle for derivatization, making it valuable in medicinal chemistry and materials science applications. Its balanced lipophilicity, conferred by the fluorinated aromatic system, may improve bioavailability in pharmaceutical contexts. This compound is particularly suited for use as a building block in the synthesis of biologically active molecules or advanced functional materials.
{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol structure
1247218-98-9 structure
Product Name:{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol
CAS No:1247218-98-9
MF:C10H9F2N3O
MW:225.194768667221
CID:5557700
Update Time:2025-05-21

{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol
    • Inchi: 1S/C10H9F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2
    • InChI Key: YTQJQILHTOBPAQ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(F)C=C2F)C=C(CO)N=N1

{1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol Pricemore >>

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Additional information on {1-[(2,4-difluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanol

Compound CAS No. 1247218-98-9: {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol

The compound with CAS No. 1247218-98-9, named {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring system with a difluorophenyl group and a methanol substituent. The triazole moiety is known for its versatility in chemical synthesis and its ability to participate in various types of bonding interactions, making it a valuable component in drug design and advanced materials.

Recent studies have highlighted the potential of this compound as a precursor for the development of novel pharmaceutical agents. The presence of the 2,4-difluorophenyl group introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability. Furthermore, the methanol substituent at the triazole ring provides additional functionalization opportunities, enabling the creation of derivatives with enhanced pharmacokinetic properties. Researchers have explored the use of this compound in the synthesis of inhibitors for key enzymes involved in metabolic disorders and cancer progression.

One of the most notable advancements involving {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol is its role in click chemistry reactions. The triazole ring serves as an efficient scaffold for constructing complex molecular architectures through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This has led to the development of cross-linked polymers and self-healing materials with applications in drug delivery systems and tissue engineering.

In addition to its chemical synthesis applications, this compound has also been investigated for its potential in optoelectronic devices. The combination of the triazole ring and the difluorophenyl group imparts unique electronic properties to the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has demonstrated that derivatives of this compound can exhibit high quantum yields and excellent stability under ambient conditions.

The synthesis of {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol involves a multi-step process that typically begins with the preparation of intermediates such as 2,4-difluorobenzaldehyde or its corresponding methyl ether. These intermediates undergo nucleophilic substitution or coupling reactions to form the triazole core. The final step involves hydroxylation or methylation to introduce the methanol group at the desired position on the triazole ring.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that under controlled conditions, it exhibits moderate biodegradation rates and does not pose significant risks to aquatic ecosystems when used responsibly. However, further research is needed to fully understand its long-term impact on environmental health.

In conclusion, {1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}Methanol (CAS No. 1247218-98-9) is a versatile compound with promising applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and pharmaceutical agents while maintaining compatibility with eco-friendly practices. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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